Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate
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Overview
Description
Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with methyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives with ketone or carboxylic acid groups .
Scientific Research Applications
Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential to act as a precursor to bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The compound’s double bonds and ester groups make it reactive towards electrophiles and nucleophiles, allowing it to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene, 1-methyl-: This compound shares a similar cyclohexadiene structure but lacks the ester groups.
2,3-Dimethyl-cyclohexa-1,3-diene: Another related compound with a similar diene structure but different substitution patterns
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
131249-98-4 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O4/c1-11(10(13)15-3)6-4-5-8(7-11)9(12)14-2/h4,6-7H,5H2,1-3H3 |
InChI Key |
ROHHDBBUZFCPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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